5-(2-Fluoropropan-2-yl)-1,2-oxazole-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Fluoropropan-2-yl)-1,2-oxazole-3-carboxylic acid is a fluorinated heterocyclic compound It features a five-membered oxazole ring substituted with a fluorinated isopropyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoropropan-2-yl)-1,2-oxazole-3-carboxylic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under basic conditions.
Introduction of the Fluorinated Isopropyl Group: The fluorinated isopropyl group can be introduced via nucleophilic substitution reactions using fluorinated alkyl halides.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the oxazole intermediate with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent flow rates.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluoropropan-2-yl)-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The fluorinated isopropyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the fluorinated isopropyl group.
Major Products
Oxidation: Oxidized oxazole derivatives.
Reduction: Saturated heterocyclic compounds.
Substitution: Substituted oxazole derivatives with various functional groups.
Scientific Research Applications
5-(2-Fluoropropan-2-yl)-1,2-oxazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(2-Fluoropropan-2-yl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated isopropyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(2-Fluoropropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid: Similar structure but with an oxadiazole ring instead of an oxazole ring.
Hexafluoro-2-propanol: A fluorinated alcohol with similar fluorinated isopropyl group but different functional groups.
Uniqueness
5-(2-Fluoropropan-2-yl)-1,2-oxazole-3-carboxylic acid is unique due to its combination of a fluorinated isopropyl group and an oxazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.
Properties
Molecular Formula |
C7H8FNO3 |
---|---|
Molecular Weight |
173.14 g/mol |
IUPAC Name |
5-(2-fluoropropan-2-yl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C7H8FNO3/c1-7(2,8)5-3-4(6(10)11)9-12-5/h3H,1-2H3,(H,10,11) |
InChI Key |
CSLIOLHLHVVDCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=NO1)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.